Selfotel, (-)-

NMDA receptor Competitive antagonist Binding affinity

Researchers studying NMDA receptor pharmacology face a critical reproducibility gap when substituting one antagonist class for another. Selfotel, (-)- (CGS 19755) solves this by delivering compound-specific, validated competitive antagonism-not class-level assumptions. - Quantified potency (IC50=50 nM, pA2=5.94) provides a robust benchmark for ligand-binding and excitotoxicity assays. - Defined in vivo activity: anticonvulsant ED50=3.8 mg/kg (rat MES) and neuroprotective ED50=25.4 μM against NMDA toxicity. - Available from BenchChem as a research-grade reference standard, ensuring supply chain continuity for preclinical ischemia and TBI programs.

Molecular Formula C7H14NO5P
Molecular Weight 223.16 g/mol
CAS No. 113229-61-1
Cat. No. B7804780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelfotel, (-)-
CAS113229-61-1
Molecular FormulaC7H14NO5P
Molecular Weight223.16 g/mol
Structural Identifiers
SMILESC1CNC(CC1CP(=O)(O)O)C(=O)O
InChIInChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1
InChIKeyLPMRCCNDNGONCD-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selfotel (-)- (CAS 113229-61-1) Procurement Overview: Competitive NMDA Antagonist for Neuroprotection Research


Selfotel, (-)- (CAS 113229-61-1), also known as CGS 19755, is the pharmacologically active enantiomer of a competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. This compound belongs to the class of competitive NMDA antagonists, which directly compete with glutamate for binding to the receptor [2]. It is a potent and selective inhibitor, with its neuroprotective properties demonstrated in preclinical models of cerebral ischemia and traumatic brain injury [3].

Procurement Alert: Why Selfotel (-)- Cannot Be Substituted with Generic NMDA Antagonists


Within the class of NMDA receptor antagonists, significant pharmacological heterogeneity exists, making simple substitution of one agent for another scientifically unsound. The clinical development of competitive antagonists like Selfotel (-)-, uncompetitive antagonists (e.g., Aptiganel), and glycine site antagonists (e.g., Gavestinel) has revealed distinct safety and efficacy profiles [1]. Direct head-to-head comparative data show that Selfotel (-)- and its analogs possess differing therapeutic ratios and adverse event profiles, often leading to trial failures [2]. Therefore, selection for research must be based on precise, compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation: Selfotel (-)- Versus Comparator NMDA Antagonists


Superior NMDA Receptor Binding Affinity of Selfotel (-)- Compared to Early Competitive Antagonists

Selfotel (CGS 19755) exhibits high potency as an NMDA receptor antagonist, with a reported IC50 of 50 nM in a radioligand binding assay [1]. This value was, at the time of its initial characterization, noted as making it the most potent NMDA-type receptor antagonist reported to date [2]. In a functional assay measuring inhibition of NMDA-evoked acetylcholine release from rat striatal slices, CGS 19755 demonstrated a competitive interaction with a pA2 value of 5.94 [3].

NMDA receptor Competitive antagonist Binding affinity

Quantified Neuroprotective Potency of Selfotel (-)- Against NMDA-Induced Toxicity In Vitro

The neuroprotective capacity of Selfotel (CGS 19755) has been quantified against NMDA-induced toxicity in cortical cell cultures. The mean ED50 for protection against neuronal death was determined to be 25.4 ± 30.8 μM [1]. This concentration-dependent reduction in neuronal death was assessed by both phase-contrast microscopy and measurement of LDH release [2].

Neuroprotection In vitro Excitotoxicity

Clinical Tolerability of Selfotel (-)-: A Narrow Therapeutic Window Quantified by Dose-Dependent Adverse Events

A Phase IIa clinical trial established a narrow therapeutic window for Selfotel (-)- in acute ischemic stroke patients. The incidence of adverse experiences (agitation, hallucinations, confusion, paranoia, delirium) was dose-dependent: 100% (6/6) at 2 mg/kg, 60% (3/5) at 1.75 mg/kg, 57% (4/7) at 1.5 mg/kg, and 17% (1/6) at 1.0 mg/kg [1]. A single 1.5 mg/kg intravenous dose was concluded to be safe and tolerable [2].

Clinical trial Safety Adverse events

Selfotel (-)- Versus Aptiganel: Differentiated Therapeutic Ratios in Preclinical Stroke Model

In a comparative study of neuroprotective agents in a mouse model of permanent focal cerebral ischemia, Selfotel and Aptiganel (Cerestat) were both found to have a therapeutic ratio of ≤1 [1]. This contrasts with compounds like Sipatrigine and Remacemide, which demonstrated higher therapeutic ratios of 2 and 10, respectively [2]. The low therapeutic ratio for Selfotel is consistent with its clinical failure due to poor risk/benefit profiles [3].

Therapeutic ratio Preclinical Side effects

In Vivo Anticonvulsant Potency of Selfotel (-)- in Preclinical Seizure Models

Selfotel (CGS 19755) has demonstrated anticonvulsant activity in vivo, with quantified ED50 values for protection against maximal electroshock-induced seizures in rats and mice. In rats, the ED50 was 3.8 mg/kg (i.p.) 1 hour post-administration, and in mice, the ED50 was 2.0 mg/kg (i.p.) 0.5 hours post-administration [1].

Anticonvulsant In vivo Electroshock

Research and Industrial Applications for Selfotel (-)- (CGS 19755)


In Vitro NMDA Receptor Pharmacology and Excitotoxicity Modeling

Due to its well-characterized competitive antagonism and defined potency (IC50 = 50 nM, pA2 = 5.94) [1], Selfotel (-)- is an ideal reference standard for in vitro studies investigating NMDA receptor function, ligand binding, and excitotoxic cell death pathways. Its quantified neuroprotective ED50 (25.4 ± 30.8 μM) against NMDA toxicity [2] provides a robust benchmark for validating new neuroprotective agents.

Preclinical Stroke and Traumatic Brain Injury (TBI) Research

Despite clinical failure, Selfotel (-)- remains a critical tool compound for preclinical research in cerebral ischemia and TBI [1]. Its established therapeutic ratio of ≤1 in a mouse MCAO model [2] allows researchers to use it as a prototypical agent for studying the relationship between target engagement, neuroprotection, and behavioral side effects, and for understanding the challenges in translating preclinical findings to clinical success.

Anticonvulsant Drug Discovery and Seizure Model Validation

The compound's in vivo anticonvulsant activity against maximal electroshock (ED50 = 3.8 mg/kg in rats, 2.0 mg/kg in mice) [1] positions it as a useful positive control or comparator for evaluating novel anticonvulsant drug candidates targeting the glutamatergic system. Its distinct profile compared to other anticonvulsant classes provides a valuable tool for mechanism-of-action studies.

Development of CNS-Penetrant Competitive NMDA Antagonists

Selfotel (-)- was a key example of a systemically active competitive NMDA antagonist, overcoming the bioavailability challenges of earlier agents like AP5 [1]. Its synthesis and properties [2] are highly relevant for medicinal chemists designing and optimizing next-generation CNS-penetrant NMDA receptor ligands with improved therapeutic windows.

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